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molecular formula C9H17N3O3 B8776462 Ethyl 1-(hydrazinecarbonyl)piperidine-4-carboxylate

Ethyl 1-(hydrazinecarbonyl)piperidine-4-carboxylate

Cat. No. B8776462
M. Wt: 215.25 g/mol
InChI Key: SLLCLVNBWPABPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394834B2

Procedure details

A solution of triphosgene (9.44 g, 31.8 mmol) in THF (100 ml) was cooled to 0° C. and piperidine-4-carboxylic acid ethyl ester (10.0 g, 63.6 mmol) was added over 15 minutes while the temperature was maintained between 0-5° C. Then N,N-diisopropyl ethyl amine (33 ml, 191 mmol) was added over 60 minutes. The suspension was stirred for 18 h at rt. The suspension was filtered off and washed with THF (50 ml). The filtrate was transferred into a dropping funnel and added dropwise over 60 minutes to hydrazine monohydrate (9.3 ml, 191 mmol) at 5-10° C. The suspension was stirred for 3 h at 5° C. The reaction mixture was washed twice with brine (100 ml). The aq. layers were extracted with EtOAc (100 ml). The combined organic layers were dried over Na2SO4 and concentrated under vacuo to yield 13.4 g (98%) of the title product as a brown oil. ES-MS m/e: 216.3 (M+H+).
Quantity
9.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])[CH3:14].C(N(CC)C(C)C)(C)C.O.[NH2:34][NH2:35]>C1COCC1>[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:5]([NH:34][NH2:35])=[O:11])[CH2:20][CH2:19]1)=[O:17])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
9.44 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
9.3 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
washed with THF (50 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred into a dropping funnel
STIRRING
Type
STIRRING
Details
The suspension was stirred for 3 h at 5° C
Duration
3 h
WASH
Type
WASH
Details
The reaction mixture was washed twice with brine (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aq. layers were extracted with EtOAc (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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